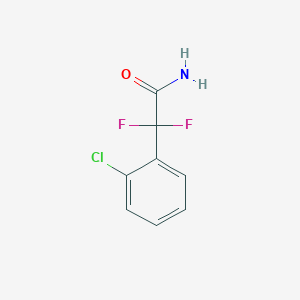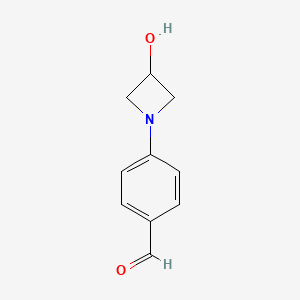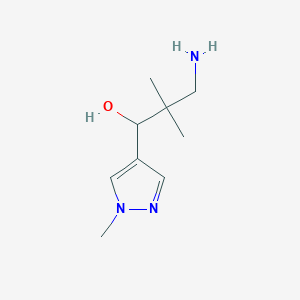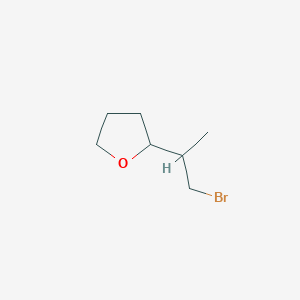
5-Cyclohexyl-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-2-fluoroaniline: is an aromatic amine compound characterized by a cyclohexyl group attached to the fifth position and a fluorine atom attached to the second position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-fluoroaniline typically involves the nucleophilic substitution of a halogenated precursor. One common method is the reaction of 2-fluoroaniline with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Cyclohexyl-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.
Reduction: Reduction of this compound can lead to the formation of cyclohexyl-2-fluoroaniline derivatives with altered functional groups.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones or nitroso derivatives.
Reduction: Formation of cyclohexyl-2-fluoroaniline derivatives.
Substitution: Formation of halogenated or other substituted aniline derivatives.
Scientific Research Applications
Chemistry: 5-Cyclohexyl-2-fluoroaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic amines on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its properties make it suitable for use in materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to specific targets, leading to altered biological activity. The cyclohexyl group can influence the compound’s hydrophobicity and overall molecular conformation, affecting its interaction with biological membranes and proteins.
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less active in certain applications.
Cyclohexylamine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Cyclohexyl-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Uniqueness: 5-Cyclohexyl-2-fluoroaniline is unique due to the presence of both the cyclohexyl group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
5-cyclohexyl-2-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
InChI Key |
LYMPGRXFKRWROT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















